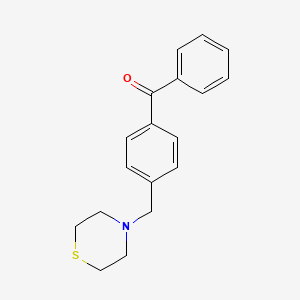
Cyclopentyl 3-(morpholinomethyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopentyl phenyl ketone involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . The preparation method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The molecular formula of Cyclopentyl 3-(morpholinomethyl)phenyl ketone is C17H23NO2 . The molecular weight is 273.37 .Physical And Chemical Properties Analysis
This compound has a density of 1.124g/cm3 . Its boiling point is 409.8ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Metabolism Mechanisms : A study by Shaikh et al. (2007) explored the metabolism mechanism of a compound structurally similar to Cyclopentyl 3-(morpholinomethyl)phenyl ketone, mediated by CYP3A4 Cytochrome. This research used density functional QM calculations and molecular dynamics simulations to investigate the enzymatic mechanism leading to the formation of alcohol and ketone products (Shaikh et al., 2007).
Catalytic Activity in Organic Synthesis : In the field of organic synthesis, Ito et al. (2008) reported the synthesis of new bis(oxazolinyl)phenyl-ruthenium(II) complexes, which showed enantioselective hydrogenation of ketones (Ito et al., 2008).
Key Intermediates in Nickel-Catalyzed Cycloaddition : Ogoshi et al. (2006) demonstrated the oxidative addition of cyclopropyl phenyl ketone to nickel-based catalysts, forming a nickeladihydropyran, a key intermediate for the Ni(0)-catalyzed cycloaddition to create cyclopentane compounds (Ogoshi et al., 2006).
Enantioselective Hydrogenation of Ketones : Pasquier et al. (2001) reported the synthesis of arenechromium complexed diastereomeric aminophosphine–phosphinite ligands, which were used as chiral auxiliaries in the hydrogenation of functionalised ketones. This study is particularly relevant for its focus on a cyclopentyl-substituted stereoisomer, offering high enantioselectivity (Pasquier et al., 2001).
Synthesis and Antitumor Activity : Isakhanyan et al. (2016) explored the synthesis and in vitro antitumor activity of compounds structurally related to this compound. This research could provide insights into potential biomedical applications (Isakhanyan et al., 2016).
Catalytic Asymmetric Cyclization Reactions : Wang et al. (2015) reported a highly enantioselective formal [3 + 2] cycloaddition reaction between 3-isothiocyanato oxindoles and alkynyl ketones using an effective magnesium catalyst. This study might be relevant for understanding the catalytic properties of similar ketone compounds (Wang et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclopentyl-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(15-5-1-2-6-15)16-7-3-4-14(12-16)13-18-8-10-20-11-9-18/h3-4,7,12,15H,1-2,5-6,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWURVIOIWARRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643115 |
Source


|
| Record name | Cyclopentyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898792-40-0 |
Source


|
| Record name | Cyclopentyl[3-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325568.png)
![Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325569.png)
![Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325570.png)
![Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1325572.png)
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325577.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone](/img/structure/B1325579.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)
![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325581.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)

